molecular formula C10H17F3N4O2S B2419695 3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide CAS No. 2034267-79-1

3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide

Cat. No.: B2419695
CAS No.: 2034267-79-1
M. Wt: 314.33
InChI Key: RFQVJLUDCPUNBJ-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that introduces a trifluoromethyl group into an organic compound . Trifluoromethylated compounds are important in the pharmaceutical industry and agrochemicals .


Synthesis Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . Various methods exist to introduce this functionality .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

Trifluoromethylation reactions can be categorized into aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .


Physical And Chemical Properties Analysis

The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . The compounds synthesized are thermally stable .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Synthesis of Functionalized Compounds : Research has demonstrated the synthesis of various functionalized triazolium compounds, including sulfobetaines and zwitterionic oxo perfluorocarboxylates, leading to new classes of hydrophilic and hydrophobic fluorinated and nonfluorinated compounds. These compounds exhibit high thermal stability and are effective in catalyzing esterification and hetero-Michael addition reactions, indicating potential applications in organic synthesis and catalysis (Mirzaei, Xue, & Shreeve, 2004).

  • Antimicrobial Properties : Sulfonate derivatives, including those with pyridyl, quinolyl, and isoquinolyl functional groups, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown high activity against Gram-positive and Gram-negative bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Chemical Properties and Reactions

  • Reactivity with Electrophiles : Studies on polyfluoro-1-(tosyloxy)prop-1-enyllithiums have highlighted their reactivity with various electrophiles, leading to the formation of coupling products in good yields. These findings underline the versatility of sulfonamides in synthetic chemistry, enabling the creation of diverse fluorinated compounds (Funabiki, Ohtsuki, Ishihara, & Yamanaka, 1998).

  • Cytotoxic Activity Evaluation : The synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates has been explored, with an evaluation of their cytotoxic activity against cancer cell lines. This research points to the potential of sulfonamide derivatives in medicinal chemistry, particularly in the development of new antitumor agents (Gómez-García, Gómez, Monzón-González, Ramírez‐Ápan, & Álvarez-Toledano, 2017).

Structural and Mechanistic Insights

  • Self-association and Structure Analysis : Investigations into the structure and self-association of specific sulfonamide derivatives in solution have provided valuable insights into their conformational properties and interaction mechanisms. Such studies are crucial for understanding the behavior of these compounds in various environments, which is essential for their application in chemical synthesis and material science (Sterkhova, Moskalik, & Shainyan, 2014).

Mechanism of Action

The mechanism of action of trifluoromethylated compounds can vary widely depending on the specific compound and its intended use. For example, some pharmaceutical compounds with a trifluoromethyl group have been used as HIV reverse transcriptase inhibitors, antidepressants, and nonsteroidal anti-inflammatory drugs .

Safety and Hazards

Safety and hazards can vary widely depending on the specific compound. For example, some compounds may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests that new compounds with this group could be developed in the future.

Properties

IUPAC Name

3,3,3-trifluoro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N4O2S/c1-8(2)9(7-17-14-4-5-15-17)16-20(18,19)6-3-10(11,12)13/h4-5,8-9,16H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQVJLUDCPUNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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